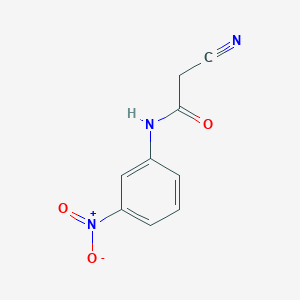

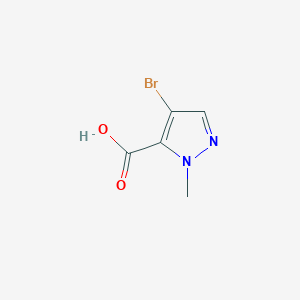

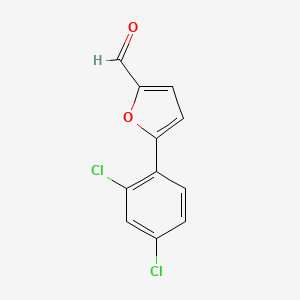

![molecular formula C10H12N4 B1269450 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine CAS No. 76955-91-4](/img/structure/B1269450.png)

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine, often involves the use of azides or diazonium salts in cycloaddition reactions or substitution processes. For instance, novel triazole derivatives have been synthesized using a facile pathway starting from diazonium salts or azides, followed by cycloaddition or coupling reactions. These methods provide moderate to good yields and can be characterized by spectroscopic techniques such as NMR and IR, confirming the presence of the triazole core and substituted groups (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing details about the ring system and substituent orientation. For example, the structure of a related triazole compound was confirmed to exhibit significant dihedral angles between the triazole ring and adjacent aromatic rings, indicating a planar triazole core with potential for varied substitution patterns (Xu et al., 2006).

Chemical Reactions and Properties

Triazole compounds can undergo various chemical reactions, including cycloadditions, substitutions, and reductions. For example, the conversion of 5-bromo triazole derivatives to azido derivatives and subsequent reactions to yield different functionalized triazoles illustrates the versatile reactivity of the triazole ring. These reactions can lead to the formation of new cyclic structures, demonstrating the triazole ring's role as a reactive intermediate in synthesizing complex molecules (Laus, Kahlenberg, & Schottenberger, 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have been exploring the synthesis and chemical properties of derivatives related to 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine. In one study, a series of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates were synthesized and characterized. These compounds were derived from corresponding 2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)aceto(propane,benzo)nitrile, using absolute alcohol medium with chloroform and dry hydrogen chloride for synthesis. The new compounds were analyzed using 1H NMR spectroscopy, elemental analysis, and gas-liquid chromatography, confirming their structures and individuality (I. Tatyana et al., 2019).

Safety And Hazards

While specific safety and hazard information for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is not available, general precautions should be taken while handling this compound. This includes avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Propiedades

IUPAC Name |

5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXNFZVKIYJKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360196 |

Source

|

| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

CAS RN |

76955-91-4 |

Source

|

| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

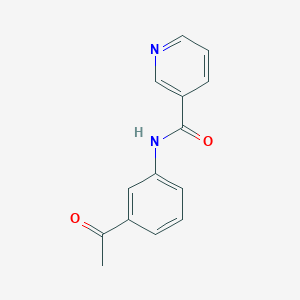

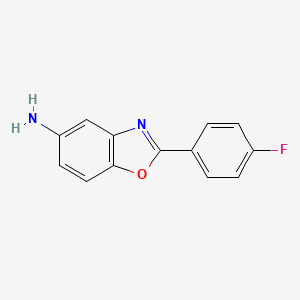

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)

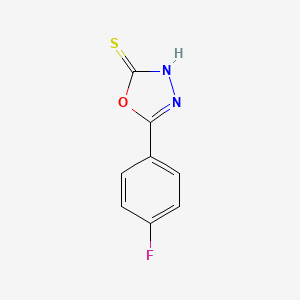

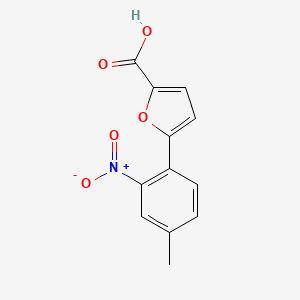

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)

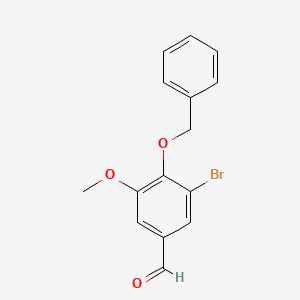

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)